molecular formula C17H12 B047718 3-Methylfluoranthene CAS No. 1706-01-0

3-Methylfluoranthene

Cat. No.: B047718
CAS No.: 1706-01-0
M. Wt: 216.28 g/mol
InChI Key: XHJKUHDKEFRGSK-UHFFFAOYSA-N
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Description

3-Methylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C17H12. It is a derivative of fluoranthene, where a methyl group is substituted at the third position of the fluoranthene structure. This compound is known for its presence in various combustion products and is considered an environmental pollutant due to its potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylfluoranthene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-methyl-1,2-dihydroacenaphthylene can yield this compound. The reaction typically requires a catalyst and elevated temperatures to facilitate the formation of the polycyclic structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction from coal tar, a byproduct of coal processing. The high boiling fraction of coal tar contains various polycyclic aromatic hydrocarbons, including this compound, which can be isolated through fractional distillation and further purification steps .

Chemical Reactions Analysis

Types of Reactions: 3-Methylfluoranthene undergoes several types of chemical reactions, including nitration, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Nitration: This reaction involves the introduction of nitro groups into the aromatic ring. For this compound, nitration typically occurs at the 2-, 4-, and 8-positions, yielding various nitro derivatives.

    Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms into the aromatic ring. These reactions often require a halogen source (e.g., bromine or chlorine) and a catalyst.

Major Products Formed:

Scientific Research Applications

3-Methylfluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methylfluoranthene exerts its effects involves its interaction with cellular components. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenesis. The compound’s ability to induce oxidative stress and generate reactive oxygen species also contributes to its toxic effects .

Properties

IUPAC Name

3-methylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-11-9-10-16-14-6-3-2-5-13(14)15-8-4-7-12(11)17(15)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJKUHDKEFRGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074760
Record name Methylfluoranthene, 3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706-01-0
Record name 3-Methylfluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylfluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylfluoranthene, 3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V9IJE74P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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